5-(Trifluoromethyl)thiophene-3-boronic acid
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Overview
Description
5-(Trifluoromethyl)thiophene-3-boronic acid is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-3-boronic acid typically involves the borylation of 5-(Trifluoromethyl)thiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of recyclable catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-3-boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and substrates involved.
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
5-(Trifluoromethyl)thiophene-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical studies.
Medicine: It is involved in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
- 5-(Trifluoromethyl)thiophene-2-boronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 2-Thienylboronic acid
Comparison: 5-(Trifluoromethyl)thiophene-3-boronic acid is unique due to the position of the trifluoromethyl group on the thiophene ring, which significantly influences its reactivity and the types of reactions it can undergo. Compared to 5-(Trifluoromethyl)thiophene-2-boronic acid, the 3-position substitution offers different electronic properties and steric effects, making it suitable for specific synthetic applications. Similarly, while 3-(Trifluoromethyl)phenylboronic acid and 2-Thienylboronic acid are valuable in their own right, the presence of the trifluoromethyl group in this compound provides unique reactivity patterns that are not observed in these other compounds.
Properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSWMNWCOLUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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